Cannabispirenone A

Description

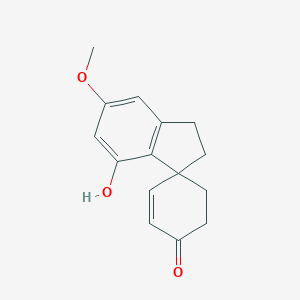

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYJADZNMQXLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979230 | |

| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63213-00-3 | |

| Record name | Cannabispirenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Cannabispirenone A from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabispirenone A, a spiro-compound first identified in Cannabis sativa, has garnered significant interest within the scientific community due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification from Cannabis sativa flowers and presents its characteristic spectroscopic data. Furthermore, this document elucidates the current understanding of its neuroprotective mechanism of action, including its interaction with the N-methyl-D-aspartate (NMDA) receptor and the cannabinoid receptor 1 (CB1R) signaling pathways. The information is presented to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this novel phytocannabinoid.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, with over 560 constituents identified to date.[1] While the psychoactive compound Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is the most well-known, there is a growing interest in the pharmacological potential of other, non-intoxicating cannabinoids and related compounds. Among these is this compound, a spiro-indan compound that represents a unique structural class within the chemical diversity of cannabis.[2] Early investigations into the constituents of Cannabis sativa led to the initial isolation and structural characterization of spiro-compounds, with later studies confirming the presence of this compound in the flowers of the plant.[3][4] Recent research has highlighted its significant neuroprotective effects against excitotoxicity, suggesting a therapeutic potential for neurological disorders.[3][5] This guide aims to consolidate the existing knowledge on the discovery and isolation of this compound, providing a technical framework for its further study and development.

Physicochemical and Spectroscopic Data

The unique spiro-structure of this compound has been elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data reported in the literature, providing a reference for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₃ | [3] |

| Molecular Weight | 244.28 g/mol | [3] |

| Appearance | Colourless crystal | [3] |

| Optical Rotation | [α]D²⁵ - (c 1.0, MeOH) | [3] |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, MeOD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 6.88 | dd | 10.1, 1.6 | H-5 | [3] |

| 6.20 | d | 2.0 | H-2' | [3] |

| 6.06 | d | 1.9 | H-4' | [3] |

| 5.79 | dd | 10.1, 0.6 | H-6 | [3] |

| 3.60 | s | OCH₃ | [3] | |

| 2.90–2.80 | m | H-1 | [3] | |

| 2.74 | ddd | 15.9, 8.9, 2.6 | H-2 | [3] |

| 2.50 | ddd | 17.0, 12.9, 5.1 | H-6'a | [3] |

| 2.41 | dt | 12.4, 4.2 | H-1 | [3] |

| 2.37–2.27 | m | H-2 | [3] | |

| 2.22 | ddd | 12.9, 7.7, 2.6 | H-6'b | [3] |

| 1.93–1.78 | m | H-5' | [3] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, MeOD)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 201.59 | C-4 | [3] |

| 161.00 | C-7' | [3] |

| 160.55 | C-3a' | [3] |

| 154.36 | C-7a' | [3] |

| 146.13 | C-3 | [3] |

| 125.75 | C-6 | [3] |

| 125.44 | C-5 | [3] |

| 100.63 | C-2' | [3] |

| 99.62 | C-4' | [3] |

| 54.33 | OCH₃ | [3] |

| 48.25 | C-1' | [3] |

| 35.11 | C-1 | [3] |

| 35.00 | C-6' | [3] |

| 30.71 | C-2 | [3] |

| 30.59 | C-5' | [3] |

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 245.1172 | 245.1173 | [3] |

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of this compound and similar spiro-compounds from Cannabis sativa.[2][3]

Extraction of Plant Material

A generalized workflow for the extraction of this compound from Cannabis sativa flowers is presented below.

-

Plant Material: Dried and powdered flowers of Cannabis sativa are used as the starting material.

-

Extraction: The powdered plant material is subjected to maceration with methanol (or a similar solvent like ethanol) at room temperature for an extended period (e.g., 24-48 hours) to extract a broad range of secondary metabolites.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between a non-polar solvent like hexane and water, to separate compounds based on their polarity. This compound, being a relatively non-polar compound, will preferentially partition into the hexane phase.

Isolation and Purification

The hexane fraction containing this compound is further purified using chromatographic techniques.

-

Column Chromatography: The concentrated hexane extract is loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: The fractions enriched with this compound are pooled, concentrated, and subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure compound.

Neuroprotective Signaling Pathway

This compound has been shown to exhibit neuroprotective effects against NMDA-induced excitotoxicity.[3][5] This protection is mediated through a multi-faceted signaling pathway involving the modulation of the NMDA receptor, reduction of oxidative stress, and activation of the cannabinoid receptor 1 (CB1R).

The proposed signaling pathway is as follows:

-

NMDA Receptor Antagonism: Overactivation of the NMDA receptor by glutamate leads to an excessive influx of calcium ions (Ca²⁺) into the neuron, a primary trigger for excitotoxicity.[6][7] this compound is proposed to directly or indirectly inhibit the NMDA receptor, thereby reducing this detrimental Ca²⁺ overload.[3]

-

Reduction of Oxidative Stress: The influx of Ca²⁺ triggers a cascade of events leading to the production of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing cellular damage.[3] this compound has been shown to decrease ROS production and lipid peroxidation, highlighting its antioxidative properties.[3][7]

-

CB1 Receptor Upregulation and Downstream Signaling: this compound treatment leads to an increase in the expression of the cannabinoid receptor 1 (CB1R).[3] Activation of CB1R is known to initiate neuroprotective signaling cascades. One such pathway involves the activation of phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B).[6] The phosphorylation and activation of the PI3K/Akt pathway are crucial for promoting cell survival and inhibiting apoptosis.[6]

Conclusion

This compound stands out as a promising phytocannabinoid with a unique chemical structure and significant neuroprotective activity. This technical guide has provided a consolidated resource on its discovery, isolation from Cannabis sativa, and the current understanding of its mechanism of action. The detailed experimental protocols and spectroscopic data serve as a practical reference for researchers in the field. The elucidation of its neuroprotective signaling pathway, involving the dual action of inhibiting NMDA receptor-mediated excitotoxicity and promoting cell survival through CB1R/PI3K/Akt signaling, opens new avenues for the development of therapeutic agents for neurodegenerative diseases and other neurological conditions. Further research is warranted to fully explore the pharmacological profile and therapeutic potential of this intriguing natural product.

References

- 1. Phytochemistry of Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constituents of Cannabis sativa L. XXII: isolation of spiro-indan and dihydrostilbene compounds from a Panamanian variant grown in Mississippi, United States of America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB1 Receptor Activation Provides Neuroprotection in an Animal Model of Glutamate-Induced Excitotoxicity Through a Reduction of NOX-2 Activity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cannabispirenone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabispirenone A is a naturally occurring spiro-indane compound first isolated from Cannabis sativa.[1] As a non-cannabinoid phenol, its unique spirocyclic architecture has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating spectroscopic data, and outlining the key experimental findings that have led to its structural elucidation and stereochemical assignment.

Chemical Structure

The chemical structure of this compound was established through a combination of spectroscopic techniques and confirmed by total synthesis.

Systematic Name (IUPAC): 7'-hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2-en-4-one[2]

Chemical Formula: C₁₅H₁₆O₃[3]

Molecular Weight: 244.29 g/mol [3]

The core structure features an indane moiety fused to a cyclohexenone ring through a spirocyclic carbon atom. The indane ring is substituted with a hydroxyl and a methoxy group.

Spectroscopic Data

The structural assignment of this compound is supported by extensive spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.88 | d | 2.0 | H-6' |

| 6.20 | d | 2.0 | H-4' |

| 6.06 | d | 10.1 | H-2 |

| 5.79 | d | 10.1 | H-3 |

| 3.60 | s | - | -OCH₃ |

| 2.90 - 2.80 | m | - | H-2'a |

| 2.74 | ddd | 15.9, 8.9, 2.6 | H-2'b |

| 2.50 | ddd | 17.0, 12.9, 5.1 | H-3'a |

| 2.41 | dt | 12.4, 4.2 | H-5a |

| 2.37 - 2.27 | m | - | H-5b |

| 2.22 | ddd | 12.9, 7.7, 2.6 | H-6a |

| 1.93 - 1.78 | m | - | H-6b |

| - | - | - | H-3'b |

Data obtained from a 400 MHz spectrometer in MeOD.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 201.59 | C-4 |

| 161.00 | C-7' |

| 160.55 | C-5' |

| 154.36 | C-3a' |

| 146.13 | C-7a' |

| 125.75 | C-3 |

| 125.44 | C-2 |

| 100.63 | C-6' |

| 99.62 | C-4' |

| 54.33 | -OCH₃ |

| 48.25 | C-1 |

| 35.11 | C-3' |

| 35.00 | C-5 |

| 30.71 | C-6 |

| 30.59 | C-2' |

Data obtained from a 100 MHz spectrometer in MeOD.[4]

High-Resolution Mass Spectrometry (HRMS):

-

(+) HRESIMS m/z: 245.1173 [M+H]⁺ (Calculated for C₁₅H₁₇O₃⁺: 245.1172)[4]

Stereochemistry

This compound possesses a single chiral center at the spirocyclic carbon (C-1). The absolute configuration of the enantiomers has been a subject of investigation, with studies indicating that both enantiomers can be found in nature.

Asymmetric Synthesis and Absolute Configuration

An efficient asymmetric synthesis of (+)-Cannabispirenone A was accomplished by Natale and coworkers in 1984. This synthesis was instrumental in assigning the absolute configuration of the dextrorotatory enantiomer as (R) . The authors noted that the optical purity of the natural product was a point of question, suggesting that natural isolates may not be enantiomerically pure.

Natural Occurrence of Enantiomers

Further research by Crombie and Crombie highlighted that this compound isolated from a Thailand strain of Cannabis was found to be a mixture of (+)- and (-)-forms. This finding indicates that the biosynthesis of this compound in the plant is not strictly stereospecific, leading to the formation of both enantiomers.

Experimental Protocols

While the full experimental details from the original seminal papers were not accessible through the performed search, this section outlines the general methodologies employed for the isolation, characterization, and synthesis of this compound based on the available information.

Isolation and Characterization

-

Extraction: The initial step typically involves the extraction of dried plant material (Cannabis sativa) with a suitable organic solvent.

-

Chromatographic Separation: The crude extract is then subjected to multiple rounds of column chromatography to separate the complex mixture of phytochemicals.

-

Purification: Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The purified compound is then analyzed using a suite of spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the connectivity of atoms and the overall carbon-hydrogen framework.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular formula.

-

Optical Rotation: The specific rotation is measured to determine the enantiomeric nature of the isolated compound.

-

Total Synthesis (Crombie et al., 1982)

The total synthesis of this compound, as reported by Crombie and coworkers, provided the ultimate confirmation of its proposed structure. The synthetic route, while not detailed here, would have involved a multi-step process to construct the spirocyclic indane-cyclohexenone backbone with the correct regiochemistry of the substituents.

Asymmetric Synthesis (Natale et al., 1984)

The asymmetric synthesis of (+)-Cannabispirenone A would have employed a chiral auxiliary or a chiral reagent to induce stereoselectivity at the spirocyclic center, leading to the preferential formation of the (R)-enantiomer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow followed by researchers to determine the chemical structure and stereochemistry of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound is well-established as a spiro-indane derivative, with its connectivity and substitution pattern confirmed by comprehensive spectroscopic analysis and total synthesis. The stereochemistry at its single chiral center is now understood to be variable in natural sources, with the (R)-enantiomer corresponding to the dextrorotatory form. This guide provides a foundational understanding for researchers and professionals working with this unique natural product, though it is recommended to consult the primary literature for full experimental details where available. The lack of a publicly available X-ray crystal structure represents a potential area for future research to definitively confirm the solid-state conformation of this intriguing molecule.

References

- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Purified Cannabispirenone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabispirenone A is a naturally occurring spiro-indan compound isolated from Cannabis sativa.[1] As a non-cannabinoid phenolic compound, it has garnered interest for its potential therapeutic properties, particularly its neuroprotective effects.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of purified this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its proposed signaling pathway in neuronal cells.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various spectroscopic and computational sources.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless crystal | [2] |

| Molecular Formula | C₁₅H₁₆O₃ | [3] |

| Molecular Weight | 244.28 g/mol | [3] |

| Exact Mass | 244.109944368 Da | [3] |

| Optical Rotation | [α]²⁵D - (c 1.0, MeOH) | [2] |

| Melting Point | Not experimentally reported | N/A |

Solubility and Partitioning (Predicted)

| Property | Value | Source |

| Water Solubility | 0.046 g/L | [4] |

| logP | 2.85 | [4] |

| logS | -3.7 | [4] |

Acid-Base Properties (Predicted)

| Property | Value | Source |

| pKa (Strongest Acidic) | 9.33 | [4] |

| pKa (Strongest Basic) | -4.7 | [4] |

| Physiological Charge | 0 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

UV-Visible Spectroscopy

The ultraviolet (UV) absorption spectrum of this compound in ethanol shows the following maxima:

| λmax (nm) | Molar Absorptivity (ε) |

| 213 | 17,250 |

| 225 | 11,635 |

| 279 | 2,000 |

| 283 | 2,205 |

| Source:[5] |

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) data:

| Ion | m/z [M+H]⁺ |

| Experimental | 245.1173 |

| Calculated for C₁₅H₁₇O₃⁺ | 245.1172 |

| Source:[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound are detailed below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.88 | dd | 10.1, 1.6 | 1H |

| 6.20 | d | 2.0 | 1H |

| 6.06 | d | 1.9 | 1H |

| 5.79 | dd | 10.1, 0.6 | 1H |

| 3.60 | s | - | 3H |

| 2.90–2.80 | m | - | 1H |

| 2.74 | ddd | 15.9, 8.9, 2.6 | 1H |

| 2.50 | ddd | 17.0, 12.9, 5.1 | 1H |

| 2.41 | dt | 12.4, 4.2 | 1H |

| 2.37–2.27 | m | - | 1H |

| 2.22 | ddd | 12.9, 7.7, 2.6 | 1H |

| 1.93–1.78 | m | - | 2H |

| Source:[2] |

| Chemical Shift (δ) ppm |

| 201.59 |

| 161.00 |

| 160.55 |

| 154.36 |

| 146.13 |

| 125.75 |

| 125.44 |

| 100.63 |

| 99.62 |

| 54.33 |

| 48.25 |

| 35.11 |

| 35.00 |

| 30.71 |

| 30.59 |

| Source:[2] |

Experimental Protocols

The following protocols are adapted from established methods for the isolation and characterization of spiro-indan compounds from Cannabis sativa.[6][7]

Extraction of this compound from Cannabis sativa

-

Plant Material Preparation: Air-dry the flowers of Cannabis sativa and grind them into a fine powder.

-

Solvent Extraction:

-

Perform a sequential extraction of the powdered plant material (e.g., 0.6 kg) at room temperature, first with hexane and then with chloroform.[2]

-

Combine the crude extracts and evaporate the solvents under reduced pressure to yield a concentrated extract.

-

Purification of this compound

-

Initial Fractionation:

-

Subject the combined crude extract to open column chromatography on neutral alumina (Al₂O₃).

-

Elute the column with a gradient of hexane to ethyl acetate (0% to 100%), followed by methanol, to generate multiple fractions.[2]

-

-

Further Chromatographic Separation:

-

Combine fractions showing similar profiles on Thin Layer Chromatography (TLC).

-

Perform repeated column chromatography on silica gel and Sephadex LH-20 to further separate the components.[6]

-

-

Final Purification:

-

Achieve final purification of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC).[2]

-

Characterization

-

Structure Elucidation:

-

Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRESIMS.[2]

-

Compare the obtained spectroscopic data with published values to confirm the identity as this compound.

-

Mandatory Visualizations

Experimental Workflow for Purification

Caption: Workflow for the isolation and purification of this compound.

Proposed Neuroprotective Signaling Pathway

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Biological Activity

This compound has demonstrated significant neuroprotective activity against N-methyl-D-aspartate (NMDA) receptor-induced excitotoxicity in neuronal cells.[2] Treatment with this compound has been shown to increase cell survival, decrease the production of reactive oxygen species (ROS), reduce lipid peroxidation, and lower intracellular calcium levels.[2] These effects are associated with an upregulation of the cannabinoid receptor 1 (CB1R), suggesting that its neuroprotective mechanism is mediated, at least in part, through the endocannabinoid system.[2] The proposed signaling pathway involves the inhibition of the adenylyl cyclase/cAMP/PKA cascade following CB1R activation, which in turn modulates NMDA receptor activity and mitigates excitotoxic neuronal damage.

Conclusion

This technical guide provides a consolidated resource for researchers and drug development professionals on the physical, chemical, and biological properties of purified this compound. The detailed spectroscopic data and experimental protocols offer a foundation for further investigation and development of this promising natural compound. The visualization of its proposed signaling pathway provides a framework for understanding its mechanism of action and for designing future studies to explore its therapeutic potential. Further research is warranted to determine its experimental melting point and to further elucidate the downstream targets in its neuroprotective signaling cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Cannabis Compound Database: Showing Compound Card for Cannabispirenone-B (CDB000759) [cannabisdatabase.ca]

- 3. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PhytoBank: Showing Cannabispirenon (PHY0044425) [phytobank.ca]

- 5. future4200.com [future4200.com]

- 6. Constituents of Cannabis sativa L. XXII: isolation of spiro-indan and dihydrostilbene compounds from a Panamanian variant grown in Mississippi, United States of America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]

Cannabispirenone A: A Technical Deep Dive into its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Cannabispirenone A in neuronal cells. The information is primarily based on the findings from a key study investigating its effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated Neuro 2a (N2a) cells.

Core Neuroprotective Effects

This compound, a spiro-compound isolated from Cannabis sativa, has demonstrated significant neuroprotective properties against excitotoxic insults.[1][2][3][4][5] Excitotoxicity, primarily mediated by the overactivation of glutamate receptors like the NMDA receptor (NMDAR), leads to a cascade of detrimental events including excessive calcium (Ca2+) influx, increased production of reactive oxygen species (ROS), and ultimately neuronal cell death.[1][3] this compound mitigates these effects by enhancing cell survival and reducing the biochemical markers of cytotoxicity.[1][2][3][4][5]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified through various cellular assays. The tables below summarize the key findings.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in NMDA-Treated N2a Cells

| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |

| Control | - | 100% | Baseline |

| NMDA | 2 mM | Significantly Reduced | Significantly Increased |

| NMDA + this compound | 5 µM | Increased | Decreased |

| NMDA + this compound | 10 µM | Significantly Increased | Significantly Decreased |

| NMDA + this compound | 20 µM | Significantly Increased | Significantly Decreased |

| NMDA + MK-801 (Positive Control) | 10 µM | Significantly Increased | Significantly Decreased |

Data synthesized from the descriptions in the primary research article. Exact percentages were not provided in the abstract.

Table 2: Effect of this compound on Biochemical Markers of Excitotoxicity

| Parameter | Treatment Group | Concentration | Outcome |

| Intracellular ROS Production | NMDA + this compound | 5 µM | Reduction in ROS |

| NMDA + this compound | 10 µM | Significant Reduction in ROS | |

| NMDA + this compound | 20 µM | Significant Reduction in ROS | |

| Intracellular Calcium Influx | NMDA + this compound | Not Specified | Attenuation of Ca2+ currents |

| Lipid Peroxidation | NMDA + this compound | Not Specified | Decrease in lipid peroxidation |

| Mitochondrial Membrane Potential | NMDA + this compound | Not Specified | Restoration of membrane integrity |

Data synthesized from the descriptions in the primary research article. Specific quantitative values were not available in the abstract.

Signaling Pathways of this compound

The neuroprotective action of this compound is multifaceted, involving the modulation of key signaling pathways that are crucial for neuronal survival and resilience against stress. The primary mechanism involves the upregulation of Cannabinoid Receptor 1 (CB1) and the subsequent activation of pro-survival and antioxidant pathways.

NMDA-Induced Excitotoxicity Pathway

Overstimulation of NMDA receptors triggers a cascade of neurotoxic events as depicted below.

Figure 1: NMDA-induced excitotoxicity signaling cascade.

This compound Neuroprotective Pathway

This compound counteracts NMDA-induced toxicity by activating a protective signaling network. A key initiating step is the upregulation of CB1 receptor expression.[1] Activation of CB1 receptors is known to be neuroprotective.[1][4] This leads to the activation of the PI3K/Akt signaling pathway, a well-established cascade that promotes cell survival.[1] Furthermore, this compound enhances the expression of NRF-2, a master regulator of the antioxidant response.[1]

Figure 2: Neuroprotective signaling pathway of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key study investigating this compound.

Cell Culture and Differentiation of Neuro 2a (N2a) Cells

-

Cell Line: Mouse neuroblastoma Neuro-2a (N2a) cells were used.

-

Growth Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

-

Differentiation: To induce a neuronal phenotype, the growth medium was replaced with a differentiation medium containing DMEM with reduced FBS (2%) and 20 µM retinoic acid.[2] Cells were cultured in this medium for four days, with the medium being changed every two days.[2]

NMDA-Induced Excitotoxicity Model

-

Differentiated N2a cells were pre-treated with varying concentrations of this compound (e.g., 5, 10, and 20 µM) for a specified duration.

-

Following pre-treatment, cells were exposed to 2 mM NMDA for 3 hours to induce excitotoxicity.

-

A control group treated with NMDA only and a positive control group treated with the NMDA receptor antagonist MK-801 (10 µM) were included.

Cell Viability and Cytotoxicity Assays

-

MTT Assay (Cell Viability):

-

After treatment, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well of a 96-well plate.[6]

-

The plate was incubated for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][7]

-

100 µl of a solubilization solution (e.g., acidified isopropanol or DMSO) was added to each well to dissolve the formazan crystals.[8]

-

The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

The absorbance was measured at 570-590 nm using a microplate reader.[6]

-

-

LDH Release Assay (Cytotoxicity):

-

Lactate dehydrogenase (LDH) release into the culture medium was measured as an indicator of plasma membrane damage.

-

A commercially available LDH cytotoxicity assay kit was used according to the manufacturer's instructions.

-

Measurement of Intracellular ROS and Calcium

-

Intracellular ROS Detection:

-

Cells were incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

After treatment, cells were washed and fluorescence was quantified using a fluorescence plate reader and visualized with a fluorescence microscope.

-

-

Intracellular Calcium Measurement:

-

Changes in intracellular calcium levels were monitored using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Following dye loading, fluorescence intensity was measured to determine the relative changes in intracellular calcium concentration upon NMDA stimulation with and without this compound pre-treatment.

-

Immunoblotting (Western Blot)

-

Protein Extraction: Cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (p-PI3K, p-Akt, CB1, NRF-2, and a loading control like β-actin). Subsequently, the membrane was incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Experimental Workflow Visualization

Figure 3: Overall experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising neuroprotective agent that acts by mitigating NMDA-induced excitotoxicity. Its mechanism of action is centered on the upregulation of the CB1 receptor and the subsequent activation of the PI3K/Akt and NRF-2 signaling pathways. These findings open avenues for the development of novel therapeutics for neurodegenerative disorders where excitotoxicity plays a significant role.

Future research should focus on validating these findings in primary neuronal cultures and in vivo animal models of neurodegeneration. Further elucidation of the precise molecular interactions of this compound with the CB1 receptor and other potential targets will be crucial for its development as a clinical candidate. Pharmacokinetic and pharmacodynamic studies are also necessary to assess its bioavailability and therapeutic window.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Activity of Cannabispirenone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial biological activity screening of Cannabispirenone A, a spiro-compound isolated from Cannabis sativa. The focus of this guide is on its neuroprotective effects, as established in preliminary scientific studies.

Executive Summary

This compound has emerged as a compound of interest due to its significant neuroprotective properties against excitotoxicity.[1][2][3] Preliminary studies show that it confers protection to neuronal cells by mitigating the effects of N-methyl-D-aspartate (NMDA)-induced toxicity.[2] The mechanism of action appears to be multifactorial, involving direct antioxidative effects, regulation of intracellular calcium, and modulation of key cell survival signaling pathways, including the PI3K/Akt pathway and the expression of cannabinoid receptor 1 (CB1R).[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes the proposed mechanisms of action.

Biological Activity Profile

The primary biological activity identified for this compound is its neuroprotective capacity.[2] In preclinical models, it has demonstrated a significant ability to protect differentiated Neuro 2a (N2a) cells from cell death induced by NMDA, an agonist of the NMDA receptor (NMDAR) which, when overactivated, leads to excitotoxic neuronal death.[1][4]

The observed effects include:

-

Neuroprotection: Significantly increases neuronal cell survival following an excitotoxic insult.[1][2]

-

Antioxidant Activity: Reduces the production of Reactive Oxygen Species (ROS) and decreases lipid peroxidation.[1][3]

-

Calcium Homeostasis: Attenuates the overload of intracellular calcium ([Ca2+]) that is a hallmark of excitotoxicity.[1][3]

-

Signaling Pathway Modulation: Upregulates the expression of cannabinoid receptor 1 (CB1R) and activates the pro-survival PI3K/Akt signaling pathway.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preliminary screening of this compound in a model of NMDA-induced excitotoxicity.

| Activity Assessed | Model System | Concentration Tested | Key Result |

| Neuroprotection | Differentiated N2a cells + NMDA | 10 µM and 20 µM | Pre-treatment significantly increased cell survival and reversed LDH release.[1] |

| Antioxidant Effect | Differentiated N2a cells + NMDA | Not Specified | Significantly decreased ROS production and lipid peroxidation.[1] |

| Radical Scavenging | Cell-free assay | Not Specified | Demonstrated free radical scavenging activity.[1] |

| Intracellular Calcium | Differentiated N2a cells + NMDA | Not Specified | Reduced the overload of intracellular calcium.[1] |

| PI3K/Akt Pathway Activation | Differentiated N2a cells + NMDA | 10 µM and 20 µM | Rescued the NMDA-mediated decrease in p-PI3K and p-Akt expression, indicating pathway activation.[2] |

| CB1 Receptor Expression | Differentiated N2a cells + NMDA | Not Specified | Increased the expression of cannabinoid receptor 1 (CB1R).[1][2] |

| Nrf2 Protein Expression | Differentiated N2a cells + NMDA | Not Specified | Increased the expression of NRF-2 protein, suggesting an antioxidant response.[2] |

Experimental Protocols & Methodologies

The following sections detail the general protocols employed in the initial biological screening of this compound.

General Experimental Workflow

The screening process follows a logical progression from inducing cellular stress to treating with the compound and measuring various outcomes related to cell health and molecular signaling.

Caption: Workflow for assessing the neuroprotective effects of this compound.

Cell Culture and Differentiation

-

Cell Line: Mouse neuroblastoma cell line Neuro 2a (N2a) was used.

-

Differentiation: Cells were treated with retinoic acid to induce differentiation into a more neuron-like phenotype, which is crucial for studying neuro-specific processes like excitotoxicity.[1]

NMDA-Induced Excitotoxicity Model

-

Pre-treatment: Differentiated N2a cells were pre-treated with this compound at concentrations of 10 µM and 20 µM.[2]

-

Toxicity Induction: Following pre-treatment, cells were exposed to NMDA (e.g., 2mM for 3 hours) to induce excitotoxicity, which simulates the pathological overstimulation of glutamate receptors.[1]

Key Assays

-

Cell Viability Assay: A colorimetric assay (likely MTT or similar) was used to quantify the percentage of viable cells after treatment, providing a direct measure of the compound's protective effect.[1]

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme released upon cell lysis. Measuring its presence in the culture medium serves as an indicator of cytotoxicity and membrane damage.[1]

-

Intracellular ROS and Calcium Measurement: Fluorescent dyes (e.g., DCFH-DA for ROS, Fura-2/Fluo-4 for Calcium) were likely used to measure the intracellular accumulation of reactive oxygen species and calcium, respectively.[1]

-

Immunoblotting (Western Blot): This technique was used to determine the expression levels of specific proteins. Antibodies against total and phosphorylated forms of PI3K and Akt, as well as against CB1R and Nrf2, were used to probe the molecular pathways affected by this compound.[2]

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound are linked to its ability to modulate specific signaling pathways that are dysregulated during an excitotoxic event.

The central event is the overactivation of the NMDA receptor by glutamate or NMDA, leading to a massive influx of Ca2+.[4] This triggers downstream pathological events, including ROS production and mitochondrial dysfunction, culminating in cell death.[2]

This compound intervenes at multiple points:

-

Reduces Oxidative Stress: It directly scavenges free radicals and may upregulate the Nrf2 antioxidant response pathway.[1][2]

-

Modulates Endocannabinoid System: It increases the expression of the CB1 receptor.[2] Activation of CB1 receptors is known to be neuroprotective, partly by inhibiting glutamate release and modulating calcium channels.[2][5]

-

Activates Pro-Survival Signaling: It promotes the phosphorylation (activation) of the PI3K/Akt pathway, a critical cascade that inhibits apoptosis and promotes cell survival.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

In Vitro Neuroprotective Profile of Cannabispirenone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of Cannabispirenone A, a spiro-compound isolated from Cannabis sativa. The data and protocols presented herein are derived from a key study investigating its efficacy in mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated neuro-2a (N2a) cells. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug discovery.

Quantitative Assessment of Neuroprotection

The neuroprotective capacity of this compound was evaluated through a series of quantitative assays. The compound demonstrated a significant, concentration-dependent ability to protect neuronal cells from NMDA-induced damage. The key findings are summarized in the tables below.

Table 1: Effect of this compound on Cell Viability in NMDA-Treated N2a Cells [1]

| Treatment Group | Concentration (µM) | Cell Viability Reversal (%) |

| NMDA | - | 58 (Cell Death) |

| This compound | 1 | 46.2 |

| This compound | 5 | 62.8 |

| This compound | 10 | 84.2 |

| This compound | 20 | 87.3 |

Table 2: Summary of this compound's Effects on Key Neuroprotective Markers

| Parameter | Effect of this compound Pre-treatment |

| Reactive Oxygen Species (ROS) Production | Decreased |

| Lipid Peroxidation | Decreased |

| Intracellular Calcium (Ca2+) Influx | Decreased |

| Cannabinoid Receptor 1 (CB1) Expression | Increased |

| Phosphorylated PI3K (p-PI3K) Expression | Increased |

| Phosphorylated Akt (p-Akt) Expression | Increased |

Detailed Experimental Protocols

The following sections detail the methodologies employed to assess the neuroprotective effects of this compound.

Cell Culture and Differentiation

-

Cell Line: Neuro-2a (N2a) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

-

Differentiation: N2a cells were induced to differentiate into a neuronal phenotype by treatment with retinoic acid (RA)[2].

NMDA-Induced Excitotoxicity Model

Differentiated N2a cells were exposed to NMDA to induce excitotoxic cell death, a common in vitro model for neurodegenerative conditions[1].

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Differentiated N2a cells were pre-treated with varying concentrations of this compound (1, 5, 10, and 20 µM) for 24 hours, followed by exposure to NMDA[1].

-

2.5 mg/ml of MTT reagent was added to each well and incubated for 4 hours at 37°C[1].

-

The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO)[1].

-

The absorbance of the formazan solution was measured at 570 nm using a plate reader[1].

-

Cytotoxicity Assay (LDH Release Assay)

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.

-

Protocol: The level of cytotoxicity was determined by measuring LDH release using a commercially available LDH assay kit, following the manufacturer's instructions[2].

Measurement of Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

Intracellular Calcium Measurement

The effect of this compound on intracellular calcium overload induced by NMDA was assessed, though the specific fluorescent indicator used is not detailed in the provided search results[2].

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

-

Protocol:

-

Protein was extracted from treated N2a cells, and the concentration was determined using the Bradford reagent[1].

-

60 µg of protein per sample was separated on a 10%–12% SDS-PAGE gel[1].

-

Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane[1].

-

The membrane was blocked with 5% bovine serum albumin (BSA) in TBST for 2 hours at room temperature[1].

-

The membrane was incubated overnight at 4°C with primary antibodies against p-PI3K, p-Akt, and other target proteins[1].

-

After washing, the membrane was incubated with an appropriate HRP-labeled secondary antibody[1].

-

Protein bands were visualized, and densitometry analysis was performed to quantify protein expression levels.

-

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The experimental workflow to determine these effects follows a logical progression from inducing neuronal damage to assessing the protective outcomes.

Experimental Workflow for Assessing Neuroprotection

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

Proposed Signaling Pathway of this compound

This compound exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. The proposed mechanism is illustrated below.

Caption: Proposed PI3K/Akt signaling pathway for this compound-mediated neuroprotection.

Conclusion

The available in vitro data strongly suggest that this compound is a promising neuroprotective agent. It effectively counteracts NMDA-induced excitotoxicity in neuronal cells by reducing oxidative stress, mitigating intracellular calcium overload, and promoting cell survival through the activation of the PI3K/Akt signaling pathway[1]. These findings warrant further investigation, including studies in more complex neuronal models and in vivo efficacy and safety assessments, to fully elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases.

References

Cannabispirenone A and its Interaction with Cannabinoid Receptors: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has garnered attention for its potential neuroprotective properties. This technical guide provides a comprehensive review of the current scientific understanding of this compound's interaction with the endocannabinoid system, specifically cannabinoid receptors 1 (CB1) and 2 (CB2). Notably, direct quantitative data on the binding affinity and functional activity of this compound at these receptors are not yet available in peer-reviewed literature. However, existing research suggests an indirect modulation of the CB1 receptor, paving the way for future investigation. This document summarizes the available data, details relevant experimental protocols, and presents logical workflows and signaling pathways to guide further research in this area.

Introduction

The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system. The therapeutic potential of modulating these receptors has led to extensive research into novel ligands. This compound, a lesser-known phytocannabinoid, has emerged as a compound of interest due to its observed biological activity. This guide will synthesize the current knowledge regarding its relationship with cannabinoid receptors.

Quantitative Data on this compound and Cannabinoid Receptors

A thorough review of the scientific literature reveals a lack of direct binding affinity and functional activity data for this compound at CB1 and CB2 receptors. Studies detailing parameters such as Ki, IC50, EC50, and Emax values for this compound are not publicly available at this time. The primary research available focuses on the downstream cellular effects of the compound.

In a key study, this compound demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated neuroblastoma (N2a) cells.[1][2] While direct receptor binding was not assayed, this study did find that treatment with this compound led to an increase in the expression of the cannabinoid receptor 1 (CB1R).[1][2] This suggests that the neuroprotective mechanism of this compound may involve the modulation of the endocannabinoid system, specifically through the upregulation of CB1 receptors.

The following table summarizes the observed, albeit indirect, effects of this compound related to the cannabinoid system.

| Compound | Receptor | Assay Type | Cell Line | Observed Effect | Quantitative Data | Reference |

| This compound | CB1 | Western Blot | Differentiated N2a cells | Increased CB1 receptor expression | Not specified | [1][2] |

Experimental Protocols

Neuroprotective and Cellular Assays for this compound

The following protocols are based on the methodologies described in the study by Kumar et al. (2024).[1][2]

3.1.1. Cell Culture and Differentiation

-

Cell Line: Mouse neuroblastoma (N2a) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: N2a cells are differentiated by treatment with retinoic acid to induce a neuronal phenotype.

3.1.2. NMDA-Induced Excitotoxicity Assay

-

Differentiated N2a cells are pre-treated with varying concentrations of this compound for a specified period.

-

Following pre-treatment, cells are exposed to NMDA to induce excitotoxicity.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cell death.

3.1.3. Measurement of Reactive Oxygen Species (ROS)

-

Cells are treated as described in the excitotoxicity assay.

-

Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence plate reader or microscopy.

3.1.4. Intracellular Calcium Imaging

-

Differentiated N2a cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are treated with this compound prior to stimulation with NMDA.

-

Changes in intracellular calcium concentration are monitored in real-time using fluorescence microscopy.

3.1.5. Western Blot for CB1 Receptor Expression

-

N2a cells are treated with this compound.

-

Total protein is extracted from the cells and quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with a primary antibody specific for the CB1 receptor, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression level of the CB1 receptor.

Standard Protocols for Cannabinoid Receptor Interaction Assays

While not yet performed for this compound, the following are standard, widely accepted protocols for determining the binding affinity and functional activity of compounds at cannabinoid receptors.

3.2.1. Radioligand Binding Assay for CB1/CB2 Affinity

-

Principle: This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand (e.g., [3H]CP-55,940) from the cannabinoid receptors.

-

Methodology:

-

Cell membranes expressing either CB1 or CB2 receptors are prepared.

-

The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated and can be converted to a binding affinity constant (Ki).

-

3.2.2. [35S]GTPγS Binding Assay for Functional Activity (Agonism)

-

Principle: This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

-

Methodology:

-

Cell membranes expressing CB1 or CB2 receptors are incubated with the test compound.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction.

-

If the test compound is an agonist, it will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

The amount of bound [35S]GTPγS is measured by scintillation counting.

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Neuroprotective Effects of this compound

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

Hypothesized Signaling Pathway of this compound-Mediated Neuroprotection

Caption: Hypothesized CB1-mediated neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

The current body of evidence suggests that this compound may exert its neuroprotective effects through a mechanism that involves the upregulation of the CB1 receptor. However, the direct interaction of this compound with cannabinoid receptors remains uncharacterized. To fully understand the pharmacological profile of this compound, future research should prioritize:

-

Receptor Binding Assays: Determining the binding affinities (Ki) of this compound for both human CB1 and CB2 receptors is essential.

-

Functional Activity Assays: Assessing the functional activity (EC50 and Emax) of this compound at both receptors will clarify whether it acts as an agonist, antagonist, or allosteric modulator.

-

In Vivo Studies: Animal models of neurodegenerative diseases could be employed to validate the neuroprotective effects of this compound and to investigate its impact on the endocannabinoid system in a physiological context.

A comprehensive understanding of the interaction between this compound and cannabinoid receptors will be crucial for evaluating its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further elucidate the pharmacological properties of this intriguing phytocannabinoid.

References

The Neuroprotective Potential of Cannabispirenone A: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its structure, biological activity, and mechanism of action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. While the direct structure-activity relationship (SAR) of this compound and its analogs is a nascent field of study, this document summarizes the available quantitative data, details the experimental protocols used to elucidate its neuroprotective effects, and explores its interaction with key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of cannabinoids and the development of novel neuroprotective therapeutics.

Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key contributor to the neuronal loss observed in a range of neurodegenerative disorders and acute brain injuries. The N-methyl-D-aspartate receptor (NMDAR) plays a central role in mediating these excitotoxic insults. Overactivation of NMDARs leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental downstream events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.

The endocannabinoid system, particularly through the activation of cannabinoid receptor 1 (CB1R), is known to modulate neuronal excitability and offer protection against neurotoxicity.[1][2] Phytochemicals from Cannabis sativa have long been investigated for their therapeutic potential. Among these, this compound, a distinctive spiro-compound, has demonstrated significant neuroprotective properties.[1][3] This document provides an in-depth analysis of the biological activity of this compound, its mechanism of action, and a prospective look at its structure-activity relationship.

Biological Activity of this compound

The primary characterized biological activity of this compound is its potent neuroprotective effect against NMDA-induced excitotoxicity.[1][3] Studies utilizing differentiated mouse neuroblastoma (Neuro-2a) cells have provided quantitative insights into its efficacy.

Quantitative Neuroprotective Effects

The neuroprotective capacity of this compound has been assessed by measuring the reversal of NMDA-induced cell death using the MTT assay. The results demonstrate a concentration-dependent increase in cell viability.

| Concentration (µM) | Cell Death Reversal (%) |

| 1 | 46.2 |

| 5 | 62.8 |

| 10 | 84.2 |

| 20 | 87.3 |

| Table 1: Dose-dependent neuroprotective effect of this compound against NMDA-induced excitotoxicity in differentiated Neuro-2a cells, as measured by the MTT assay. Data is expressed as the percentage reversal of cell death induced by NMDA.[3] |

Mechanism of Action

The neuroprotective effects of this compound are attributed to its modulation of several key cellular pathways and processes that are disrupted during excitotoxicity.

Attenuation of Intracellular Calcium Influx and Reactive Oxygen Species (ROS) Production

A hallmark of NMDA-induced excitotoxicity is a rapid and sustained increase in intracellular calcium levels, which in turn stimulates the production of ROS. This compound has been shown to significantly reduce both the intracellular calcium overload and the subsequent accumulation of ROS in a dose-dependent manner.[1][3]

Involvement of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that NMDA-induced excitotoxicity leads to a decrease in the phosphorylation of both PI3K and Akt, indicating a downregulation of this pro-survival pathway. Pre-treatment with this compound was found to rescue the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), suggesting that its neuroprotective effects are mediated, at least in part, through the activation of the PI3K/Akt pathway.

Upregulation of Cannabinoid Receptor 1 (CB1R) Expression

Interestingly, treatment with this compound has been observed to increase the expression of the cannabinoid receptor 1 (CB1R).[1][3] This finding suggests a potential positive feedback loop where this compound not only acts downstream of cannabinoid signaling but also enhances the cellular machinery to respond to cannabinoids, thereby amplifying its neuroprotective potential.

Caption: Signaling pathway of this compound's neuroprotective effects.

Structure-Activity Relationship (SAR): A Frontier for Exploration

-

Modification of the Spirocyclic Core: The unique spirocyclic structure is likely crucial for its biological activity. Alterations to the ring sizes or the introduction of heteroatoms could significantly impact receptor binding and overall efficacy.

-

Substitution on the Aromatic Ring: The phenolic hydroxyl group and the alkyl side chain on the aromatic ring are common features in many cannabinoids that interact with cannabinoid receptors. Modifications at these positions, such as altering the length or branching of the alkyl chain, or esterification/etherification of the hydroxyl group, would be key areas for investigation.

-

Stereochemistry: this compound possesses chiral centers. The synthesis and evaluation of individual stereoisomers would be essential to determine if the neuroprotective activity is stereospecific.

Future research focused on the systematic synthesis and biological testing of this compound analogs is imperative to delineate the structural requirements for its neuroprotective effects and to potentially develop more potent and selective therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective activity.

Cell Culture and Differentiation

Mouse neuroblastoma (Neuro-2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, cells are seeded at a suitable density and treated with retinoic acid (RA) in low-serum medium for a period of 4-6 days to induce a neuronal phenotype.

NMDA-Induced Excitotoxicity Assay

Caption: Experimental workflow for assessing neuroprotection.

-

Cell Seeding: Differentiated Neuro-2a cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

NMDA Exposure: The culture medium is replaced with a medium containing a toxic concentration of NMDA (e.g., 100 µM).

-

Incubation: Cells are incubated with NMDA for a defined duration (e.g., 24 hours).

-

MTT Assay:

-

The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for PI3K/Akt Pathway

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Calcium

-

Cell Preparation: Differentiated Neuro-2a cells are grown on glass coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Imaging: The coverslips are mounted on a perfusion chamber on an inverted fluorescence microscope.

-

Stimulation and Data Acquisition: A baseline fluorescence is recorded, after which NMDA is added to the perfusion solution. Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Preparation: Differentiated Neuro-2a cells are seeded in a 96-well plate.

-

Dye Loading: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treatment: Cells are treated with this compound followed by NMDA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Conclusion and Future Directions

This compound has been identified as a novel neuroprotective agent with a clear mechanism of action involving the upregulation of CB1 receptors and the activation of the pro-survival PI3K/Akt signaling pathway, leading to the attenuation of NMDA-induced excitotoxicity, intracellular calcium overload, and oxidative stress. The quantitative data available underscores its potential as a therapeutic candidate for neurodegenerative diseases.

The most significant gap in our current knowledge is the lack of a comprehensive structure-activity relationship study. Future research should prioritize the synthesis of a focused library of this compound analogs to probe the key structural features required for its neuroprotective activity. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising natural product, paving the way for its potential translation into a clinical setting for the treatment of a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Isolation of Cannabispirenone A from Cannabis Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Cannabispirenone A, a non-cannabinoid spiro-indane compound found in Cannabis sativa. The methodology is based on a multi-step chromatographic process, beginning with solvent extraction of cannabis plant material, followed by a series of column chromatography techniques to yield the pure compound. This protocol is intended to provide researchers with a robust method for obtaining this compound for further investigation into its chemical properties and potential therapeutic applications.

Introduction

This compound is a naturally occurring spiro-compound that has been identified in Cannabis sativa.[1] Unlike the more well-known cannabinoids such as THC and CBD, this compound is a non-cannabinoid phenol.[2] Recent studies have highlighted its potential neuroprotective effects, making it a compound of interest for further pharmacological research.[3][4] The isolation of pure this compound is essential for accurate biological and chemical studies. This protocol details a laboratory-scale method for its successful isolation from a cannabis extract.

Experimental Protocol

This protocol is adapted from the methods described in the study by Kaushik et al. (2024).[3]

1. Plant Material and Extraction

-

Starting Material: 0.6 kg of air-dried and powdered flowers of Cannabis sativa.[3]

-

Extraction Solvents: Hexane and Chloroform.[3]

-

Procedure:

-

Sequentially extract the ground cannabis flowers with hexane at room temperature.[3]

-

Following the hexane extraction, perform a subsequent extraction with chloroform at room temperature.[3]

-

Combine the crude extracts obtained from both solvent extractions.[3]

-

Evaporate the solvents under reduced pressure to yield the total crude extract.

-

2. Chromatographic Purification

The purification process involves a multi-step chromatographic approach to isolate this compound from the complex crude extract.

-

Step 1: Initial Fractionation using Neutral Alumina Column Chromatography

-

Mobile Phase: A gradient of hexane and ethyl acetate (0% to 100% ethyl acetate), followed by methanol.[3][5]

-

Procedure:

-

Step 2: Further Purification with Sephadex LH-20 Chromatography

-

Stationary Phase: Sephadex LH-20.[3]

-

Mobile Phase: Methanol.[3]

-

Procedure:

-

Pool the fractions (specifically fractions 320-338, eluted at 40% ethyl acetate) that show the presence of the target compound based on Thin Layer Chromatography (TLC) analysis.[3]

-

Pass the pooled fractions through a Sephadex LH-20 column using methanol as the eluting solvent to remove chlorophyll and other impurities.[3]

-

This step will yield two sub-fractions (Fr. A and Fr. B).[3]

-

-

-

Step 3: Final Purification using Silica Gel Column Chromatography

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed by various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[3]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can be used to determine the exact mass and molecular formula.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of the compound.[3]

Quantitative Data

The following table summarizes the quantitative data from a representative isolation of this compound.

| Parameter | Value | Reference |

| Starting Plant Material (dried flowers) | 0.6 kg | [3] |

| Combined Crude Extract Yield | 70.9 g | [3][5] |

| Yield of Pooled Fractions (320-338) | 1.609 g | [3] |

| Yield of Sub-fraction B | 0.418 g | [3] |

| Final Yield of Pure this compound | 58.3 mg | [3] |

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Spectroscopic Data for this compound

The following data can be used for the identification and confirmation of the isolated compound.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, MeOD) | δ 6.88 (dd, J = 10.1, 1.6 Hz, 1H), 6.20 (d, J = 2.0 Hz, 1H), 6.06 (d, J = 1.9 Hz, 1H), 5.79 (dd, J = 10.1, 0.6 Hz, 1H), 3.60 (s, 3H), 2.90–2.80 (m, 1H), 2.74 (ddd, J = 15.9, 8.9, 2.6 Hz, 1H), 2.50 (ddd, J = 17.0, 12.9, 5.1 Hz, 1H), 2.41 (dt, J = 12.4, 4.2 Hz, 1H), 2.37–2.27 (m, 1H), 2.22 (ddd, J = 12.9, 7.7, 2.6 Hz, 1H), 1.93–1.78 (m, 2H) | [3] |

| ¹³C NMR (100 MHz, MeOD) | δ 201.59, 161.00, 160.55, 154.36, 146.13, 125.75, 125.44, 100.63, 99.62, 54.33, 48.25, 35.11, 35.00, 30.71, 30.59 | [3] |

| HRESIMS | m/z 245.1173 [M+H]⁺ (calculated for C₁₅H₁₇O₃⁺, 245.1172) | [3] |

Signaling Pathway of this compound's Neuroprotective Effect

Recent research suggests that this compound exerts neuroprotective effects against NMDA-induced excitotoxicity.[3][4] This is potentially mediated through the cannabinoid receptor 1 (CB1R) signaling pathway.[3] The proposed mechanism involves the modulation of NMDAR activity, thereby preventing excessive calcium influx and subsequent neuronal cell death.[3]

Caption: Proposed neuroprotective signaling pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation of this compound from Cannabis sativa. The described multi-step chromatographic procedure is effective in yielding a pure compound suitable for further scientific investigation. The provided quantitative data and spectroscopic information will aid researchers in replicating this methodology and confirming the identity of the isolated compound. The elucidation of the neuroprotective signaling pathway of this compound opens new avenues for research into its potential therapeutic applications.

References

Synthetic Routes for Obtaining Cannabispirenone A in the Lab: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Cannabispirenone A, a spirocyclic cannabinoid with noteworthy neuroprotective properties. The outlined synthetic strategies are based on published total syntheses, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a naturally occurring spiro-indan derivative isolated from Cannabis sativa. Recent studies have highlighted its potential as a neuroprotective agent, particularly in mitigating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1][2][3][4] Its unique spirocyclic core presents a compelling synthetic challenge and a target for the development of novel therapeutics. This document details a key synthetic route, providing step-by-step protocols and quantitative data to facilitate its laboratory preparation.

Synthetic Strategy Overview